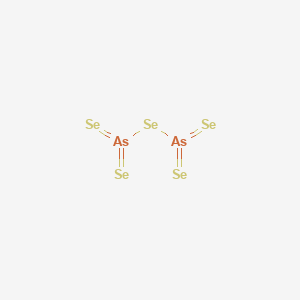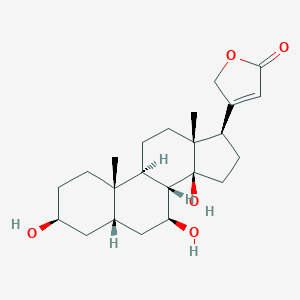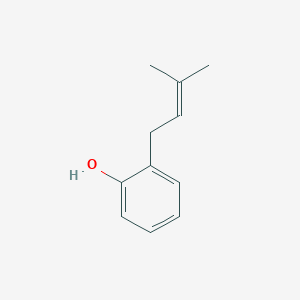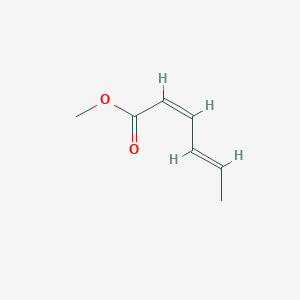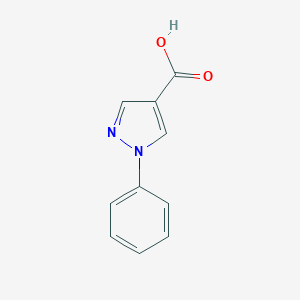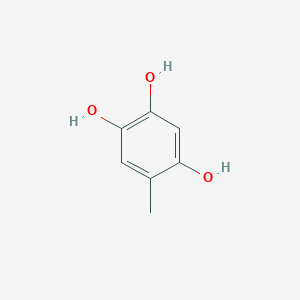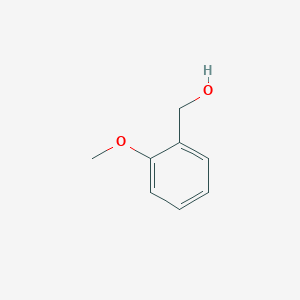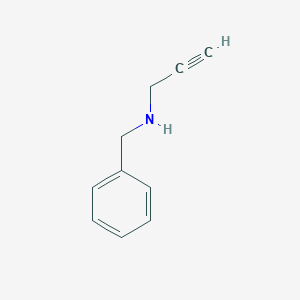
Disulfuro de molibdeno
Descripción general
Descripción
Molybdenum disulfide is an inorganic compound composed of molybdenum and sulfur. Its chemical formula is MoS2. The compound is classified as a transition metal dichalcogenide . It is a silvery black solid that occurs as the mineral molybdenite, the principal ore for molybdenum . MoS2 is relatively unreactive and is unaffected by dilute acids and oxygen .
Synthesis Analysis
MoS2 is naturally found as molybdenite, a crystalline mineral . Molybdenite ore is processed by flotation to give relatively pure MoS2 . The main contaminant is carbon. MoS2 also arises by thermal treatment of virtually all molybdenum compounds with hydrogen sulfide or elemental sulfur .Molecular Structure Analysis
The crystal structure of molybdenum disulfide takes the form of a hexagonal plane of S atoms on either side of a hexagonal plane of Mo atoms . These triple planes stack on top of each other, with strong covalent bonds between the Mo and S atoms, but weak van der Waals forcing holding layers together .Chemical Reactions Analysis
MoS2 is precipitated by sulfide in 0.4 M hydrochloric acid . The precipitate can be dissolved by sodium disulfide .Physical And Chemical Properties Analysis
MoS2 has a high melting point, but it begins to sublime at a relatively low 450 ºC . This property is useful for purifying the compound. Because of its layered structure, hexagonal MoS2, like graphite, is an excellent “dry” lubricant .Aplicaciones Científicas De Investigación
Almacenamiento de energía
MoS2 ha surgido como un material prometedor para electrodos de supercondensadores debido a su alta superficie, excelente conductividad eléctrica y buena estabilidad . Su estructura única en capas también permite un transporte y almacenamiento eficientes de iones, lo que la convierte en una candidata potencial para dispositivos de almacenamiento de energía de alto rendimiento .
Fotocatálisis
MoS2 tiene aplicaciones significativas en fotocatálisis . Su notable respuesta fotocatalítica a la luz visible, junto con su notable estabilidad, abre numerosas posibilidades en varios campos. Esta combinación única hace de MoS2 un candidato prometedor para aplicaciones que requieren procesos fotocatalíticos eficientes y estables, como la remediación ambiental, la purificación del agua y la generación de energía .
Nanoelectrónica
MoS2 y sus análogos tienen aplicaciones prometedoras en nanoelectrónica . Las propiedades únicas de MoS2, a menudo muy diferentes de los mismos materiales a mayor escala, resultan del confinamiento cuántico y los efectos de superficie que ocurren cuando los materiales a granel se reducen a una o unas pocas capas atómicas .
Electroquímica de la división del agua
MoS2 también se utiliza en la división electrocatalítica del agua . El proceso de división del agua implica la conversión del agua en hidrógeno y oxígeno, que es un proceso clave en la producción de combustible de hidrógeno.
Reducción de CO2
Otra aplicación de MoS2 es en la reducción de CO2 . Este proceso implica la conversión de dióxido de carbono en productos químicos o combustibles útiles, lo que es una estrategia importante para mitigar el cambio climático.
Remediación del medio ambiente acuático
Como el nanomaterial de diselenuro de metal de transición bidimensional más estudiado, MoS2 tiene estructuras únicas y excelentes propiedades fisicoquímicas, lo que lleva a capacidades ambientales prometedoras en el campo de la remediación del medio ambiente acuático .
Mecanismo De Acción
Target of Action
Molybdenum disulfide (MoS2) is an inorganic compound composed of molybdenum and sulfur . It is classified as a transition metal dichalcogenide . The primary targets of MoS2 are the surfaces it interacts with, particularly in its role as a dry lubricant . It also has potential as a semiconductor analogue of graphene .
Mode of Action
MoS2 interacts with its targets through its unique layered structure, where a plane of molybdenum atoms is sandwiched by planes of sulfide ions . This structure allows for easy sliding of MoS2 lamellae, leading to its low friction and robustness as a lubricant . In addition, MoS2 can facilitate electron transfer during electrochemical reactions, leading to higher sensitivity and lower detection limits in sensing applications .
Pharmacokinetics
It has been developed for medical uses due to its excellent medically beneficial characteristics . More research is needed to fully understand the ADME properties of MoS2 and their impact on bioavailability.
Result of Action
The result of MoS2’s action depends on its application. As a lubricant, it reduces friction between surfaces . As a semiconductor, it has potential for use in nano-electronic applications . In biological applications, it can influence cell proliferation, adhesion, and immunomodulation .
Action Environment
The action of MoS2 can be influenced by environmental factors. For example, its lubricating properties can be affected by the presence of other substances or changes in temperature . In addition, the properties of MoS2 can change depending on whether it is in its bulk form or in two-dimensional forms .
Safety and Hazards
Direcciones Futuras
Molybdenum disulfide has emerged as a promising material for supercapacitor electrodes due to its high surface area, excellent electrical conductivity, and good stability . Its unique layered structure also allows for efficient ion transport and storage, making it a potential candidate for high-performance energy storage devices . Furthermore, research efforts have focused on improving synthesis methods and developing novel device architectures to enhance the performance of MoS2-based devices .
Análisis Bioquímico
Biochemical Properties
Molybdenum disulfide has been found to interact with various biomolecules. For instance, it has been used in the design of a multilayer nanoprobe for ultrasensitive analysis of microRNA-21 . The nature of these interactions is largely due to the unique nanostructures and physical/chemical properties of molybdenum disulfide .
Cellular Effects
The effects of molybdenum disulfide on cells and cellular processes are diverse. It has been shown to have low cytotoxicity and high biocompatibility, making it suitable for biological and biomedical applications .
Molecular Mechanism
At the molecular level, molybdenum disulfide exerts its effects through various mechanisms. These include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of molybdenum disulfide can change over time. Information on its stability, degradation, and long-term effects on cellular function is still being studied. Its good electronic, optical, and catalytic properties suggest potential for long-term stability .
Dosage Effects in Animal Models
The effects of molybdenum disulfide can vary with different dosages in animal models. While specific threshold effects and potential toxic or adverse effects at high doses are still being researched, its low cytotoxicity and high biocompatibility suggest a favorable safety profile .
Metabolic Pathways
Molybdenum disulfide may be involved in various metabolic pathways. It could potentially interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of molybdenum disulfide within cells and tissues is a complex process that is still being studied. It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of molybdenum disulfide and its effects on activity or function are areas of active research. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
bis(sulfanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXQMHSOZUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoS2 | |
| Record name | Molybdenum disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318098 | |
| Record name | Molybdenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Lustrous lead-grey powder; Black and lustrous when artificially prepared; Insoluble in water; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum sulfide (MoS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
450 °C, sublimes | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER OR DIL ACIDS, SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.06 @ 15 °C/15 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAD-GRAY, LUSTROUS POWDER, Black luster, hexagonal crystals | |
CAS RN |
1309-56-4, 1317-33-5 | |
| Record name | Molybdenite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum sulfide (MoS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Molybdenum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC8B4P503V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2375 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum disulfide?
A1: Molybdenum disulfide has the molecular formula MoS2. Its molecular weight is 160.07 g/mol.
Q2: How can we characterize the structure of MoS2?
A2: Several techniques are used to characterize MoS2, including:
- X-ray diffraction (XRD): Provides information about the crystal structure and phase purity. [, , , , ]
- Raman Spectroscopy: Identifies characteristic vibrational modes, confirming the presence of MoS2 and providing insights into the number of layers. [, , , ]
- Transmission electron microscopy (TEM): Visualizes the morphology and size of MoS2 nanosheets and allows for the determination of layer numbers. [, , , , ]
- Scanning electron microscopy (SEM): Offers information about the surface morphology and structure of MoS2 materials. [, , , ]
Q3: Can the reoxidation of chemically exfoliated MoS2 be prevented?
A3: While complete prevention of reoxidation is challenging, storing the dispersions under inert atmosphere and minimizing exposure to air can help maintain their properties for a longer duration.
Q4: What are the notable catalytic properties of molybdenum disulfide?
A4: MoS2 exhibits catalytic activity in various reactions, including:
- Hydrodesulfurization: Removal of sulfur from petroleum fractions. [, ]
- Hydrodenitrogenation: Removal of nitrogen from petroleum fractions. []
- Hydrogen evolution reaction (HER): Production of hydrogen from water splitting. [, , ]
- Organic synthesis: Catalysis of various organic reactions, including reduction and heterocycle synthesis. []
Q5: How does the morphology of MoS2 influence its catalytic activity?
A8: The catalytic activity of MoS2 is strongly dependent on its morphology. Studies on MoS2 counter electrodes in dye-sensitized solar cells (DSSCs) have shown that the edge sites of MoS2 are more catalytically active than the basal planes. []
Q6: How can the catalytic activity of MoS2 be enhanced?
A9: Several strategies can enhance the catalytic activity of MoS2, including: * Defect engineering: Introducing defects like vacancies and doping with heteroatoms. [] * Creating hybrid nanostructures: Combining MoS2 with other materials, such as carbon nanotubes or graphene oxide. [, ] * Controlling the morphology and size of MoS2 nanostructures. [, ]
Q7: What are some applications of molybdenum disulfide in energy storage?
A7: MoS2 is a promising electrode material for batteries due to its high theoretical capacity. It has been investigated for use in:
- Lithium-ion batteries: Offering high energy density potential. [, ]
- Sodium-ion batteries: A more sustainable alternative to lithium-ion batteries. []
- Potassium-ion batteries: Exploring new avenues for high-performance energy storage. []
Q8: How does doping affect the performance of MoS2 in lithium-sulfur batteries?
A11: Doping MoS2 with vanadium enhances its performance as a carbon-free sulfur host in lithium-sulfur batteries. The doped material (VMS) exhibits improved sulfur utilization, reduced polysulfide shuttling, and faster redox kinetics, leading to higher capacity and better cycling stability. []
Q9: How is computational chemistry used to understand MoS2?
A12: Computational techniques play a crucial role in: * Investigating reaction mechanisms: Density Functional Theory (DFT) calculations help elucidate the molecular mechanisms involved in the sulfurization of molybdenum trioxide to MoS2. [, ] * Predicting material properties: DFT calculations help predict the electronic structure and optical properties of MoS2. [, , ] * Designing novel MoS2-based materials: Simulations assist in designing and optimizing MoS2-based materials for various applications. [, , , ]
Q10: Can you elaborate on the role of molybdenum oxysulfide rings in MoS2 formation?
A13: DFT calculations have revealed that molybdenum oxysulfide rings are key intermediates in the sulfurization of molybdenum trioxide to MoS2. These rings are formed through a series of nucleophilic addition-elimination reactions with sulfur allotropes. []
Q11: What are some potential applications of MoS2 in electronics?
A11: MoS2 holds promise for:
- Field-effect transistors (FETs): Its semiconducting properties make it suitable for low-power electronics. []
- Sensors: Its sensitivity to environmental changes makes it suitable for sensing applications. [, ]
- Optoelectronic devices: Its unique optical properties make it suitable for applications in light emission and detection. [, , ]
Q12: Are there environmental concerns associated with molybdenum disulfide?
A12: While MoS2 itself is considered relatively benign, the synthesis and disposal of MoS2-based materials should be carefully managed to minimize potential environmental impacts. Research into ecotoxicological effects and sustainable manufacturing practices is ongoing.
Q13: What are the prospects for recycling and waste management of MoS2-based materials?
A13: Developing efficient and environmentally friendly methods for recycling and disposal of MoS2-based materials is crucial for their sustainable use. Research in this area is ongoing, focusing on recovering valuable components and minimizing waste generation.
Q14: What are some of the current research trends in the field of MoS2?
A14: Current research is focused on:
- Defect engineering for enhanced properties: Tailoring the electronic and catalytic properties of MoS2 by controlling defects. [, ]
- Developing novel synthesis methods: Exploring scalable and cost-effective methods for producing high-quality MoS2 materials. [, , , ]
- Expanding applications in diverse fields: Exploring the potential of MoS2 in areas such as energy storage, electronics, catalysis, and biomedical applications. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



